molecular formula C15H13N3O3S B5609928 N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide CAS No. 6062-95-9

N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide

Cat. No.: B5609928
CAS No.: 6062-95-9
M. Wt: 315.3 g/mol
InChI Key: FKVHBRACPFAWJX-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide is a chemical compound with the molecular formula C15H13N3O3S. It is known for its unique structure, which includes an indole core and a benzenesulfonohydrazide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide typically involves the condensation of isatin derivatives with benzenesulfonohydrazide. One common method includes the reaction of 1-methylisatin with benzenesulfonohydrazide in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzenesulfonohydrazides.

Scientific Research Applications

N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide involves its interaction with various molecular targets. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
  • N’-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide (BZO-HEXOXIZID)

Uniqueness

N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit distinct pharmacological properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)iminobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-18-13-10-6-5-9-12(13)14(15(18)19)16-17-22(20,21)11-7-3-2-4-8-11/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVHBRACPFAWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417420
Record name AC1NT7AB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6062-95-9
Record name AC1NT7AB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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